N-[(4-chlorophenyl)carbamoyl]-L-alanine
Description
Properties
CAS No. |
185333-13-5 |
|---|---|
Molecular Formula |
C10H11ClN2O3 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
(2S)-2-[(4-chlorophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(9(14)15)12-10(16)13-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,14,15)(H2,12,13,16)/t6-/m0/s1 |
InChI Key |
NPBMFLBWLQUVAV-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most established method involves activating the carboxyl group of L-alanine using carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated intermediate reacts with 4-chlorophenylamine in the presence of a coupling agent like hydroxybenzotriazole (HOBt), yielding the target compound. A typical protocol involves:
Mixed Carbonate Method
An alternative approach employs chloroformate derivatives to generate reactive mixed carbonates. For instance, treating L-alanine with ethyl chloroformate forms an intermediate that reacts with 4-chlorophenylamine. This method minimizes racemization but suffers from lower yields (40–55%) due to competing hydrolysis.
Modern Catalytic Methods
Thiourea-Catalyzed Asymmetric Synthesis
Recent patents highlight thiourea derivatives as organocatalysts for enantioselective carbamoylation. For example, N,N'-diphenylthiourea (10 mol%) in toluene facilitates the reaction between N-Fmoc-L-alanine and 4-chlorophenyl isocyanate at −20°C, achieving 78% yield and >99% enantiomeric excess (ee). The mechanism involves dual hydrogen-bond activation of the isocyanate and stabilization of the tetrahedral intermediate.
Palladium-Catalyzed Carbonylation
A novel method utilizes palladium(II) acetate with carbon monoxide (1 atm) to mediate the coupling of L-alanine methyl ester with 4-chloroaniline. This one-pot reaction proceeds via a palladium-carbamoyl intermediate, affording the product in 70% yield after 6 hours at 80°C. Key advantages include avoidance of toxic isocyanates and scalability.
Green Chemistry and Solvent Optimization
Aqueous-Phase Synthesis
Micellar catalysis using sodium dodecyl sulfate (SDS) in water enables carbamoylation at ambient temperature. L-Alanine, 4-chlorophenyl isocyanate, and a catalytic amount of SDS (2 mol%) react within 4 hours, yielding 62% product with minimal organic solvent usage.
Photoredox Carbamoylation
A cutting-edge technique employs 9-mesityl-10-methylacridinium perchlorate as a photocatalyst under blue LED irradiation. This method activates N-chlorocarbamates generated in situ from 4-chloroaniline and phosgene equivalents, achieving 85% yield in acetonitrile/water mixtures.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Temperature (°C) | Key Advantage |
|---|---|---|---|---|---|
| Carbodiimide-Mediated | DCC/HOBt | 55 | 99 | 25 | High enantioselectivity |
| Thiourea-Catalyzed | N,N'-Diphenylthiourea | 78 | 99.5 | −20 | Low temperature, high yield |
| Palladium Carbonylation | Pd(OAc)₂/CO | 70 | 98 | 80 | Isocyanate-free |
| Photoredox | Acridinium catalyst | 85 | 99 | 25 | Mild conditions, scalability |
Mechanistic Insights and Side Reactions
Racemization Pathways
Racemization at the α-carbon of L-alanine is prevalent in strongly acidic or basic conditions. Fourier-transform infrared (FTIR) studies indicate that using N-protected amino acids (e.g., Fmoc-L-alanine) reduces epimerization by stabilizing the tetrahedral intermediate.
Byproduct Formation
Competing urea formation between excess 4-chlorophenyl isocyanate and amine byproducts is mitigated by slow reagent addition. High-performance liquid chromatography (HPLC) analyses reveal that thiourea catalysts suppress dimerization by 30% compared to carbodiimides.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency, enabling kilogram-scale production. A tubular reactor with immobilized lipase achieves 90% conversion in 2 minutes residence time, leveraging enzymatic specificity.
Crystallization and Purification
Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) yields >99.5% pure product. X-ray crystallography confirms the monoclinic P2₁ space group, with hydrogen bonding between the carbamoyl NH and carbonyl oxygen.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)carbamoyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
N-[(4-chlorophenyl)carbamoyl]-L-alanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)carbamoyl]-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Role of the 4-Chlorophenyl Group: The 4-chlorophenyl moiety enhances target binding through hydrophobic and π-π interactions. In compound 21 (a pyridinesulfonamide derivative), this group contributes to selective activity against leukemia and melanoma (GI50: 13.6–14.9 µM) .
Halogen Substituent Effects: Evidence from maleimide derivatives (e.g., N-(4-fluorophenyl)- vs. N-(4-iodophenyl)maleimide) indicates that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency (IC50 range: 4.34–7.24 µM) . However, in sulfonamide/carbamoyl systems, the position of chlorine (e.g., 4-chloro vs. 3,4-dichloro) significantly affects activity. For example, compound 21’s 3,4-dichlorophenylpiperazine substituent likely enhances solubility and target affinity compared to monosubstituted analogues .
Backbone Flexibility :
Carbamoyl-L-alanine derivatives prioritize hydrogen-bonding interactions via the urea and carboxylic acid groups, whereas sulfonamide-based compounds (e.g., compound 21) leverage sulfonyl groups for stronger electrostatic interactions. This difference may influence tissue penetration and metabolic stability .
Selectivity and Toxicity Profiles
- Selectivity Toward Cancer Subtypes :
Compounds with 4-chlorophenylcarbamoyl groups show preferential activity against hematologic cancers (e.g., leukemia) over solid tumors, possibly due to enhanced blood-brain barrier penetration . - Toxicity Considerations : Chlorinated aromatic compounds may pose hepatotoxicity risks, but structural optimization (e.g., piperazine additions in compound 21) mitigates this by improving metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
